Polyglyceryl-6 stearate

Description

Properties

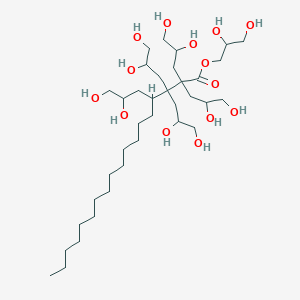

IUPAC Name |

2,3-dihydroxypropyl 2,2,3,3,4-pentakis(2,3-dihydroxypropyl)octadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H72O14/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-27(15-28(43)20-37)35(16-29(44)21-38,17-30(45)22-39)36(18-31(46)23-40,19-32(47)24-41)34(49)50-26-33(48)25-42/h27-33,37-48H,2-26H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDUIJTXNGADSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95461-65-7 | |

| Record name | Polyglyceryl-6 stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095461657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Polyglyceryl-6 stearate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyglyceryl-6 stearate (B1226849) is a versatile non-ionic surfactant derived from natural and renewable resources, positioning it as a sustainable alternative to polyethylene (B3416737) glycol (PEG)-based emulsifiers.[1][2] Its amphiphilic structure, consisting of a hydrophilic polyglycerol-6 head and a lipophilic stearate tail, imparts excellent emulsifying, stabilizing, and skin-conditioning properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of polyglyceryl-6 stearate, with a focus on its relevance to research, scientific, and drug development applications. The safety and toxicological profile are also reviewed, highlighting its favorable characteristics for use in cosmetic, pharmaceutical, and food formulations.

Chemical Structure and Properties

This compound is the esterification product of polyglycerol-6 and stearic acid.[3] The polyglycerol moiety is a polymer with an average of six glycerin units, providing the hydrophilic character, while the stearic acid, an 18-carbon saturated fatty acid, constitutes the hydrophobic portion of the molecule. This structure results in a molecule with a well-balanced hydrophilic-lipophilic balance (HLB), making it an effective oil-in-water (O/W) emulsifier.[4]

The general chemical structure of this compound can be represented as follows, although it is important to note that commercial products are typically a mixture of monoesters and potentially some diesters, and the polyglycerol backbone itself is a mixture of oligomers with an average of six glycerol (B35011) units.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Name | This compound | [5] |

| INCI Name | This compound | |

| CAS Number | 95461-65-7 | [6] |

| Molecular Formula | C36H72O14 (representative) | [2] |

| Molecular Weight | ~728.95 g/mol (representative) | [2] |

| Appearance | Light yellow waxy solid | [2] |

| HLB Value | 9-12 | [2][7] |

| Acid Value | ≤ 6.0 mg KOH/g | [2] |

| Saponification Value | ≤ 165 mg KOH/g | [2] |

| Iodine Value | ≤ 3.0 g I2/100g | [2] |

| Solubility | Dispersible in water; soluble in oils and organic solvents. | [8] |

Synthesis of this compound

The synthesis of this compound is typically a two-step process: the polymerization of glycerol to form polyglycerol-6, followed by the esterification of the polyglycerol with stearic acid.[9]

Synthesis of Polyglycerol-6

Experimental Protocol:

-

Materials: Refined glycerol, alkaline catalyst (e.g., sodium hydroxide (B78521) or potassium carbonate).[10][11]

-

Procedure:

-

Charge a reaction vessel with refined glycerol and the alkaline catalyst (e.g., 1% w/w of glycerol).[10]

-

Heat the mixture under an inert atmosphere (e.g., nitrogen) to approximately 260°C to initiate the condensation polymerization.[10][11]

-

Continuously remove the water generated during the reaction to drive the equilibrium towards the formation of polyglycerol.[10]

-

Monitor the degree of polymerization by measuring the refractive index or hydroxyl value of the reaction mixture.[10][12]

-

Once the desired average degree of polymerization (n=6) is achieved, cool the reaction mixture.

-

Purify the crude polyglycerol by vacuum distillation to remove unreacted glycerol.[10]

-

Esterification of Polyglycerol-6 with Stearic Acid

Experimental Protocol:

-

Materials: Polyglycerol-6, stearic acid, esterification catalyst (optional, can be acid or base).

-

Procedure:

-

Combine polyglycerol-6 and stearic acid in a reaction vessel in the desired molar ratio.

-

Heat the mixture to 200-230°C under an inert atmosphere with stirring.[10]

-

If a catalyst is used, it is added at this stage. The reaction can also be carried out without a catalyst at high temperatures.[4]

-

Monitor the progress of the esterification by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value drops to the desired level (e.g., < 6.0 mg KOH/g).[10]

-

Cool the reaction mixture under an inert atmosphere.

-

The final product can be used as is or may undergo further purification steps like decolorization or deodorization if required for specific applications.[10]

-

dot

Caption: Synthesis of this compound.

Spectroscopic Characterization

Fourier Transform Infrared (FTIR) Spectroscopy

-

O-H Stretching: A broad absorption band in the region of 3300-3500 cm⁻¹ is expected, corresponding to the hydroxyl groups of the polyglycerol backbone.

-

C-H Stretching: Strong absorption bands around 2850-2960 cm⁻¹ are characteristic of the C-H stretching vibrations of the alkyl chains in the stearic acid moiety.

-

C=O Stretching: A strong, sharp absorption peak around 1735-1745 cm⁻¹ indicates the presence of the ester carbonyl group.[13]

-

C-O Stretching: Absorption bands in the region of 1050-1250 cm⁻¹ are attributable to the C-O stretching vibrations of the ester linkage and the ether linkages within the polyglycerol backbone.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Alkyl Chain Protons: A large, complex multiplet in the upfield region (δ 0.8-1.6 ppm) corresponds to the protons of the stearic acid alkyl chain.

-

Polyglycerol Backbone Protons: A complex set of signals between δ 3.4-4.2 ppm is characteristic of the methine and methylene (B1212753) protons of the polyglycerol backbone.

-

Ester-linked Methylene Protons: A signal slightly downfield from the main polyglycerol signals can be attributed to the methylene protons of the polyglycerol unit directly attached to the ester group.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal in the range of δ 170-175 ppm is characteristic of the ester carbonyl carbon.

-

Alkyl Chain Carbons: A series of signals in the upfield region (δ 14-35 ppm) corresponds to the carbons of the stearic acid alkyl chain.

-

Polyglycerol Backbone Carbons: A group of signals between δ 60-80 ppm is indicative of the carbons in the polyglycerol backbone.

-

Emulsifying Properties and Performance

This compound is a highly effective O/W emulsifier, capable of forming stable emulsions.[4] Its performance is influenced by its concentration and the overall formulation.

Table 2: Surfactant Properties of Polyglyceryl Esters (General Trends)

| Property | Trend | Rationale | References |

| Critical Micelle Concentration (CMC) | Decreases with increasing alkyl chain length; Increases with increasing polyglycerol chain length. | Longer hydrophobic tails favor micellization at lower concentrations. Larger hydrophilic heads require higher concentrations for aggregation. | |

| Interfacial Tension | Significantly reduces oil-water interfacial tension. | The amphiphilic nature of the molecule allows it to adsorb at the oil-water interface, reducing the energy of the interface. | [14] |

| Emulsion Stability | Generally good, can form stable O/W emulsions. | Forms a protective film around oil droplets, preventing coalescence. Can form liquid crystalline structures in the continuous phase, enhancing stability. | [15] |

Experimental Protocol: Emulsion Stability Testing

-

Preparation of Emulsion:

-

Prepare the oil phase by dissolving any oil-soluble components in the chosen oil.

-

Prepare the aqueous phase by dissolving this compound and any water-soluble components in water.

-

Heat both phases separately to 70-80°C.

-

Slowly add the oil phase to the aqueous phase while homogenizing at high speed.

-

Continue homogenization for a specified time (e.g., 5-10 minutes).

-

Cool the emulsion to room temperature with gentle stirring.

-

-

Stability Assessment:

-

Macroscopic Observation: Visually inspect the emulsion for any signs of phase separation, creaming, or coalescence over a set period at different storage conditions (e.g., room temperature, 4°C, 40°C).

-

Microscopic Analysis: Observe the emulsion under a microscope to assess droplet size and distribution. Changes in droplet size over time can indicate instability.

-

Particle Size Analysis: Use techniques like laser diffraction to quantitatively measure the droplet size distribution of the emulsion at different time points. An increase in the average droplet size signifies instability.

-

Centrifugation Test: Centrifuge the emulsion at a specific speed and time (e.g., 3000 rpm for 30 minutes). Any phase separation indicates poor stability.

-

Rheological Measurements: Measure the viscosity and viscoelastic properties of the emulsion over time. Changes in rheology can be indicative of structural changes and instability.

-

dot

Caption: Emulsion Stability Testing Workflow.

Applications in Research and Drug Development

The favorable properties of this compound make it a valuable excipient in various research and development applications.

-

Cosmetic and Dermatological Formulations: Its emulsifying and skin-conditioning properties are utilized in the development of creams, lotions, and other topical delivery systems for active pharmaceutical ingredients (APIs).[3] It can create stable and aesthetically pleasing formulations.

-

Pharmaceutical Emulsions: It can be used to formulate oral and topical emulsions for drug delivery. Its non-ionic nature makes it less likely to interact with charged APIs.

-

Nanoparticle and Liposome Formulation: As a surfactant, it can be employed in the preparation of nanoparticles and liposomes for targeted drug delivery and controlled release applications.

-

Food Technology: In the food industry, polyglyceryl esters of fatty acids are used as emulsifiers in a wide range of products, including baked goods, dairy products, and confectionery.[2] This has implications for the development of functional foods and oral drug delivery systems incorporated into food matrices.

Safety and Toxicology

This compound is part of the broader group of polyglyceryl fatty acid esters that have been assessed for safety by the Cosmetic Ingredient Review (CIR) Expert Panel. The panel concluded that these ingredients are safe for use in cosmetics when formulated to be non-irritating.[16]

Table 3: Toxicological Profile of Polyglyceryl Fatty Acid Esters

| Endpoint | Result | References |

| Acute Oral Toxicity | Low toxicity; LD50 estimated to be >2.5 g/kg for a mixture containing Glyceryl/Polyglyceryl-6 Isostearate/Behenate Esters in rats. | [17][18] |

| Dermal Irritation | Generally non-irritating to mildly irritating, depending on the specific ester and concentration. | [17][19] |

| Ocular Irritation | Generally non-irritating to mildly irritating. | [17] |

| Skin Sensitization | Not considered to be a skin sensitizer. | [17] |

| Genotoxicity | Negative in Ames tests. | [17] |

A key advantage of this compound over ethoxylated surfactants is that its synthesis does not produce 1,4-dioxane, a potential carcinogen.[4]

Conclusion

This compound is a high-performance, biodegradable, and safe non-ionic surfactant with a wide range of applications in cosmetics, pharmaceuticals, and food products. Its excellent emulsifying and stabilizing properties, coupled with a favorable safety profile, make it an attractive excipient for researchers, scientists, and drug development professionals. The detailed information on its chemical structure, properties, synthesis, and characterization provided in this guide serves as a valuable resource for the formulation and development of innovative and sustainable products. As the demand for natural and PEG-free ingredients continues to grow, the importance of this compound and related polyglyceryl esters is expected to increase significantly.

References

- 1. mdpi.com [mdpi.com]

- 2. sincerechemical.com [sincerechemical.com]

- 3. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound|High-Performance Emulsifier|RUO [benchchem.com]

- 5. ewg.org [ewg.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. EP0518765A1 - Process for the preparation of polyglycerols and polyglycerol esters - Google Patents [patents.google.com]

- 8. fao.org [fao.org]

- 9. mdpi.com [mdpi.com]

- 10. Examples of direct esterification of polyglycerol with fatty acids in the presence of acids or bases | USP 99.7 Glycerin Refining Equipment [glycerinrefine.com]

- 11. researchgate.net [researchgate.net]

- 12. US3637774A - Process for preparation and purification of polyglycerols and esters thereof - Google Patents [patents.google.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. POLYGLYCERYL-6 DISTEARATE - Ataman Kimya [atamanchemicals.com]

- 16. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. cir-safety.org [cir-safety.org]

- 18. cir-safety.org [cir-safety.org]

- 19. tga.gov.au [tga.gov.au]

Synthesis and Purification of Polyglyceryl-6 Stearate: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Polyglyceryl-6 stearate (B1226849) for laboratory use. The document details both conventional chemical and modern enzymatic synthesis routes, offering detailed experimental protocols and quantitative data to support researchers in the production of this versatile non-ionic surfactant.

Polyglyceryl-6 stearate, an ester of stearic acid and polyglycerol-6, is a widely utilized oil-in-water (O/W) emulsifier in the pharmaceutical, cosmetic, and food industries due to its excellent stabilizing properties and favorable safety profile.[1][2][3] Its synthesis involves a two-step process: the polymerization of glycerol (B35011) to form polyglycerol-6, followed by the esterification of the polyglycerol with stearic acid. This guide will explore the intricacies of both stages, providing actionable protocols for laboratory-scale production.

I. Synthesis Methodologies

Two primary methodologies are employed for the synthesis of this compound: conventional chemical synthesis via direct esterification and enzymatic synthesis. Each method presents distinct advantages and challenges in a laboratory setting.

Conventional Chemical Synthesis

The conventional route involves the polymerization of glycerol at high temperatures with an alkaline catalyst, followed by the direct esterification of the resulting polyglycerol with stearic acid.[4][5] This method is robust and cost-effective but often requires high temperatures and can lead to a broader distribution of product species.[6]

Experimental Protocol: Chemical Synthesis

Part A: Polymerization of Glycerol to Polyglycerol-6

-

Apparatus Setup: Assemble a three-neck flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.

-

Reactant Charging: Charge the flask with 100 g of glycerol and 3 g of sodium hydroxide (B78521) (3 wt% of glycerol).[7]

-

Inert Atmosphere: Purge the system with nitrogen to exclude air and prevent oxidation.[7]

-

Heating and Reaction: Heat the mixture to 260°C in an oil bath with continuous stirring (300 rpm). The glycerol will reflux during the reaction.[7] The degree of polymerization can be monitored by measuring the refractive index of the reaction mixture.[5]

-

Cooling: Once the desired degree of polymerization is achieved (as determined by refractive index or viscosity measurements), cool the reaction mixture to below 80°C.[7]

Part B: Esterification of Polyglycerol-6 with Stearic Acid

-

Reactant Addition: To the synthesized polyglycerol-6, add stearic acid. The molar ratio of polyglycerol to stearic acid can be varied, with ratios from 0.3:1.5 to 1.5:0.5 being reported.[8] For example, a 1:1.2 molar ratio of fatty acid to glycerol has been used.[4]

-

Catalyst: While the residual sodium hydroxide from the polymerization step can catalyze the reaction, additional catalysts like tetrabutyl titanate can be added.[9]

-

Reaction Conditions: Heat the reaction mixture to a temperature between 180°C and 235°C.[9][10] To drive the equilibrium towards ester formation, the water produced during the reaction must be removed. This is typically achieved by applying a vacuum or by sparging the mixture with an inert gas like nitrogen.[4][11]

-

Monitoring the Reaction: The progress of the esterification can be monitored by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value is less than 10 mg KOH/g, and preferably less than 4 mg KOH/g.[9] The hydroxyl number can also be monitored and should ideally be less than 20 mg KOH/g.[9]

-

Cooling: After completion, cool the reaction mixture.

Enzymatic Synthesis

Enzymatic synthesis, utilizing lipases as biocatalysts, offers a more sustainable and selective alternative to chemical synthesis.[4][6] This method proceeds under milder reaction conditions, reducing the formation of side products and resulting in a purer product mixture.[6] Immobilized lipases, such as Novozym 435, are commonly used, allowing for easy separation and recycling of the catalyst.[6][12]

Experimental Protocol: Enzymatic Synthesis

-

Apparatus Setup: Use an airtight flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Reactant and Enzyme Charging: Add polyglycerol, stearic acid, and the immobilized lipase (B570770) (e.g., Novozym 435) to the flask. Typical enzyme loading ranges from 0.4% to 2.7% (w/w) of the total substrate mass.[7][12] The molar ratio of polyglycerol to fatty acid is a critical parameter, with ratios from 2:1 to 1:2 being investigated.[7]

-

Inert Atmosphere: Purge the system with nitrogen to prevent oxidation.[7]

-

Reaction Conditions: Heat the mixture to a temperature between 80°C and 85°C with continuous stirring (e.g., 300 rpm).[7][13] The reaction is typically carried out in a solvent-free system.[7][12]

-

Reaction Time: The reaction time can vary from 2 to 24 hours.[7]

-

Enzyme Separation: After the reaction, the immobilized enzyme can be separated from the product mixture by filtration for reuse.[6]

II. Purification of this compound

The crude product from both synthesis methods contains impurities such as unreacted fatty acids, residual catalyst, and byproducts. Purification is essential to obtain a product of high purity suitable for its intended application.

Experimental Protocol: Purification

-

Neutralization: For the chemical synthesis product, the alkaline catalyst is neutralized by the addition of a weak acid, such as phosphoric acid, at an elevated temperature (e.g., 204°C to 238°C) under reduced pressure.[11]

-

Extraction: The product mixture is cooled to 60°C to 80°C and subjected to an extraction process.[8] This involves treating the mixture with an organic solvent followed by washing with water.[8] An inorganic or organic basic compound can be added in the first extraction step to correspond to the acid number of the mixture.[8]

-

Solvent Removal: The organic phase remaining after extraction is subjected to distillation, preferably under vacuum, to remove the organic solvent and any residual water.[8]

-

Decolorization and Deodorization (Optional): For a higher purity product, treatment with activated carbon (0.5 to 2.5 wt%) can be employed for decolorization.[10] Deodorization can be achieved through steam stripping under vacuum.

III. Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis and purification protocols.

Table 1: Reaction Conditions for this compound Synthesis

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

| Temperature | 180°C - 260°C[5][7][9] | 80°C - 85°C[6][7][13] |

| Catalyst | Sodium hydroxide, Tetrabutyl titanate[7][9] | Immobilized Lipase (e.g., Novozym 435)[6][12] |

| Catalyst Conc. | ~3 wt% (for polymerization)[7] | 0.4 - 2.7 wt%[7][12] |

| Molar Ratio (PG:SA) | 0.3:1.5 to 1.5:0.5[8] | 2:1 to 1:2[7] |

| Reaction Time | ~8 hours[14] | 2 - 24 hours[7] |

| Pressure | Atmospheric or Reduced[8][11] | Atmospheric[7] |

Table 2: Product Characterization and Purity

| Parameter | Typical Value | Reference |

| Acid Value (mg KOH/g) | < 10 (preferably < 4) | [9] |

| Saponification Value (mg KOH/g) | ~90 - 165 | [15] |

| Iodine Value (g I₂/100g) | ≤ 3.0 | [15] |

| Hydroxyl Value (mg KOH/g) | < 20 | [9] |

| Esterification Efficiency (%) | - | 67.34 - 71.68[7] |

IV. Visualized Workflows

The following diagrams illustrate the key experimental workflows for the synthesis and purification of this compound.

Caption: Chemical Synthesis Workflow

Caption: Enzymatic Synthesis Workflow

Caption: Purification Workflow

V. Analytical Characterization

To ensure the quality and confirm the structure of the synthesized this compound, several analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the degree of esterification and the linkage analysis of the polyglycerol backbone.[4]

-

Infrared (IR) Spectroscopy: For the identification of functional groups, confirming the presence of ester linkages and the absence of carboxylic acid groups.[4]

-

Mass Spectrometry (MS): To analyze the oligomer distribution and determine the molecular weight of the product.[4]

-

Titration Methods: For determining the acid value, saponification value, and hydroxyl value, which are critical quality control parameters.[9]

VI. Conclusion

This guide provides a detailed framework for the laboratory synthesis and purification of this compound. Both chemical and enzymatic routes are presented with comprehensive protocols, allowing researchers to select the most appropriate method based on their specific needs for purity, yield, and sustainability. The provided quantitative data and workflows serve as a valuable resource for the successful production and characterization of this important emulsifier for a range of scientific and developmental applications.

References

- 1. cir-safety.org [cir-safety.org]

- 2. This compound (Explained + Products) [incidecoder.com]

- 3. phytoaxia.com [phytoaxia.com]

- 4. This compound|High-Performance Emulsifier|RUO [benchchem.com]

- 5. Examples of direct esterification of polyglycerol with fatty acids in the presence of acids or bases | USP 99.7 Glycerin Refining Equipment [glycerinrefine.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US5424469A - Process for preparing polyglycerol fatty acid ester mixtures and use in cosmetic, pharmeceutical and chemical preparations - Google Patents [patents.google.com]

- 9. WO2020119839A1 - Process for preparing polyglycerol ester of fatty acids - Google Patents [patents.google.com]

- 10. US20100144978A1 - Method of making polyglycerol esters - Google Patents [patents.google.com]

- 11. CA1185610A - Polyglycerol ester synthesis - Google Patents [patents.google.com]

- 12. Chemically vs Enzymatically Synthesized Polyglycerol-Based Esters: A Comparison between Their Surfactancy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. sincerechemical.com [sincerechemical.com]

An In-Depth Technical Guide to the Molecular Weight and Distribution Analysis of Polyglyceryl-6 Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and distribution analysis of polyglyceryl-6 stearate (B1226849), a non-ionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries. This document details the analytical methodologies, data interpretation, and experimental workflows crucial for the characterization of this complex oligomeric substance.

Introduction to Polyglyceryl-6 Stearate

This compound is a versatile emulsifier synthesized from the esterification of polyglycerol-6 and stearic acid. Its amphiphilic nature, with a hydrophilic polyglycerol head and a lipophilic stearate tail, makes it an effective stabilizer in oil-in-water emulsions.[1] Unlike its ethoxylated counterparts, this compound is produced without the generation of 1,4-dioxane, a potential carcinogen, making it a "green" and sustainable alternative in various formulations.[1]

The theoretical molecular weight of the ideal hexaglycerol (B12301427) monostearate molecule is approximately 728.95 g/mol .[1] However, commercial this compound is not a single chemical entity but rather a complex mixture of oligomers. This mixture arises from the polymerization of glycerol (B35011), which results in a distribution of polyglycerol chain lengths, and the subsequent esterification with stearic acid, which can lead to varying degrees of esterification (mono-, di-, and tri-esters). Consequently, the molecular weight of a commercial sample is best described as a distribution.

The Importance of Molecular Weight Distribution

The molecular weight distribution of this compound is a critical quality attribute that significantly influences its functional properties, including its emulsifying capacity, viscosity, and stability. A thorough understanding and characterization of this distribution are essential for:

-

Quality Control: Ensuring batch-to-batch consistency and adherence to specifications.

-

Formulation Development: Predicting the performance of the emulsifier in a given formulation.

-

Regulatory Compliance: Providing detailed characterization for product registration and safety assessment.

The key parameters used to describe the molecular weight distribution are the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. A PDI value of 1.0 indicates a monodisperse sample, where all molecules have the same molecular weight. Higher PDI values signify a broader distribution of molecular weights.

Data Presentation: Molecular Weight and Distribution

The molecular weight and distribution of this compound are determined using analytical techniques such as Gel Permeation Chromatography (GPC) and Mass Spectrometry (MS). Below are tables summarizing the theoretical molecular weight and a representative example of a molecular weight distribution analysis.

| Parameter | Value |

| Theoretical Molecular Weight | |

| Chemical Formula | C₃₆H₇₂O₁₄ |

| Molecular Weight ( g/mol ) | 728.95 |

Table 1: Theoretical Molecular Weight of Hexaglycerol Monostearate

| Parameter | Representative Value |

| Molecular Weight Distribution (GPC) | |

| Number-Average Molecular Weight (Mn) | 750 g/mol |

| Weight-Average Molecular Weight (Mw) | 1050 g/mol |

| Polydispersity Index (PDI) | 1.4 |

Table 2: Representative Molecular Weight Distribution Data for a Commercial this compound Sample (Note: These are typical values and can vary between batches and manufacturers.)

| Oligomer Species | Expected m/z Range (as [M+Na]⁺) |

| Oligomer Distribution (MS) | |

| Pentaglycerol Monostearate | ~675 - 700 |

| Hexaglycerol Monostearate | ~750 - 775 |

| Heptaglycerol Monostearate | ~825 - 850 |

| Hexaglycerol Diester | ~1020 - 1045 |

Table 3: Expected Oligomer Distribution in a this compound Sample as Observed by Mass Spectrometry (m/z values are approximate and depend on the adduct ion formed).

Experimental Protocols

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Principle: GPC, also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first, followed by smaller molecules that can penetrate the pores of the column packing material.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve the sample in an appropriate solvent, such as tetrahydrofuran (B95107) (THF), and dilute to the mark.

-

Gently agitate the solution until the sample is fully dissolved. Avoid sonication, which can cause shear degradation of the polymer chains.

-

Filter the solution through a 0.45 µm syringe filter into a GPC vial.

-

-

Instrumentation and Conditions:

-

GPC System: An integrated GPC system equipped with a pump, autosampler, column oven, and a differential refractive index (dRI) detector.

-

Columns: A set of GPC columns suitable for the analysis of low molecular weight polymers and oligomers (e.g., polystyrene-divinylbenzene columns with a range of pore sizes).

-

Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Injection Volume: 100 µL.

-

-

Calibration:

-

Prepare a series of narrow polystyrene standards of known molecular weights in THF.

-

Inject the standards and generate a calibration curve by plotting the logarithm of the molecular weight against the elution time.

-

-

Data Analysis:

-

Inject the prepared this compound sample.

-

Using the calibration curve, the GPC software calculates the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the sample.

-

Mass Spectrometry (MS) for Oligomer Distribution Analysis

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are well-suited for the analysis of non-volatile, polar molecules like polyglyceryl esters.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a solvent compatible with the ionization technique (e.g., methanol (B129727) or acetonitrile (B52724) with a small amount of formic acid or sodium acetate (B1210297) to promote ion formation).

-

-

Instrumentation and Conditions (ESI-MS Example):

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument) equipped with an ESI source.

-

Ionization Mode: Positive ion mode is typically used to observe protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).

-

Infusion: The sample solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system for separation prior to MS analysis.

-

Mass Range: Scan a mass range appropriate for the expected oligomer distribution (e.g., m/z 200-2000).

-

-

Data Analysis:

-

The resulting mass spectrum will show a series of peaks corresponding to the different polyglycerol oligomers and their various esterification states.

-

The mass difference between adjacent peaks in a homologous series can be used to identify the repeating unit (e.g., a glycerol unit, C₃H₆O₂).

-

The relative intensities of the peaks provide a semi-quantitative measure of the distribution of the different species in the sample.

-

Visualization of Experimental Workflows

References

Determining the Hydrophile-Lipophile Balance (HLB) of Polyglyceryl-6 Stearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the Hydrophile-Lipophile Balance (HLB) value of Polyglyceryl-6 Stearate, a non-ionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries for its emulsifying properties. This document outlines both theoretical and experimental approaches to ascertain this critical parameter, which governs the surfactant's performance in stabilizing emulsions.

Introduction to the HLB System

The Hydrophile-Lipophile Balance (HLB) system is an empirical scale developed to aid in the selection of surfactants for the formulation of stable emulsions. The HLB value of a surfactant is an indicator of the balance between the size and strength of its hydrophilic (water-loving) and lipophilic (oil-loving) moieties. This value, typically ranging from 0 to 20 for non-ionic surfactants, dictates whether a surfactant will promote the formation of a water-in-oil (W/O) or an oil-in-water (O/W) emulsion. Surfactants with lower HLB values are more lipophilic and are suitable for W/O emulsions, while those with higher HLB values are more hydrophilic and favor the formation of O/W emulsions.

This compound, the ester of stearic acid and polyglycerin-6, is valued for its versatility as a high HLB emulsifier, making it particularly effective in creating stable oil-in-water emulsions with a light, non-greasy feel.

Quantitative Data for this compound

The HLB value of this compound can be found in technical data sheets from various suppliers, and it can also be calculated theoretically. Below is a summary of reported and calculated values.

| Parameter | Value | Source/Method |

| Reported HLB Value | 9.5 - 12.0 | Supplier Data Sheets |

| Molecular Weight (Approx.) | 728.95 g/mol | Chemical Databases |

| Hydrophilic Moiety | Hexaglycerol | - |

| Lipophilic Moiety | Stearate | - |

| Molecular Weight of Hydrophilic Moiety (Hexaglycerol) | 462.5 g/mol | Chemical Databases |

| Molecular Weight of Lipophilic Moiety (Stearate) | 283.5 g/mol | Chemical Databases |

Theoretical Determination of HLB Value

The HLB value of a non-ionic surfactant can be estimated using several theoretical methods. The most common is Griffin's method, which is based on the molecular weight of the hydrophilic portion of the surfactant.

Griffin's Method

Developed by William C. Griffin, this method calculates the HLB value based on the weight percentage of the hydrophilic region of the molecule.[1][2]

Formula:

HLB = 20 * (Mh / M)

Where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule.

-

M is the molecular mass of the whole molecule.

Example Calculation for this compound:

-

Mh (Hexaglycerol) = 462.5 g/mol

-

M (this compound) = 728.95 g/mol

HLB = 20 * (462.5 / 728.95) HLB ≈ 12.69

This calculated value falls within the higher end of the reported range for this compound. Discrepancies between theoretical and supplier-reported values can arise from the polydispersity of the polyglycerol chain length in commercial products.

Experimental Determination of HLB Value

For polyhydric alcohol fatty acid esters like this compound, the HLB value can be determined experimentally using the saponification method. This method is based on the chemical properties of the ester linkage.

Saponification Method

This method involves the hydrolysis of the ester bond in the presence of a strong base. The HLB value is calculated from the saponification value of the surfactant and the acid value of the lipophilic fatty acid portion.[3]

Formula:

HLB = 20 * (1 - S / A)

Where:

-

S is the saponification value of the surfactant.

-

A is the acid value of the fatty acid.

Experimental Protocol for Saponification Method

Materials and Reagents:

-

This compound sample

-

0.5 M Alcoholic Potassium Hydroxide (KOH) solution

-

0.5 M Hydrochloric Acid (HCl) solution, standardized

-

Phenolphthalein (B1677637) indicator solution

-

Reflux condenser and round-bottom flask

-

Burette, pipette, and other standard laboratory glassware

-

Heating mantle or water bath

Procedure:

Part 1: Determination of Saponification Value (S)

-

Accurately weigh approximately 2 grams of the this compound sample into a 250 mL round-bottom flask.

-

Pipette 25.0 mL of 0.5 M alcoholic KOH solution into the flask.

-

Prepare a blank by pipetting 25.0 mL of the 0.5 M alcoholic KOH solution into a separate flask without the surfactant sample.

-

Connect the flasks to reflux condensers and heat the mixtures in a boiling water bath or on a heating mantle for 60 minutes.

-

Allow the flasks to cool to room temperature.

-

Add a few drops of phenolphthalein indicator to each flask.

-

Titrate the excess KOH in both the sample and blank flasks with standardized 0.5 M HCl until the pink color disappears.

-

Record the volumes of HCl used for the sample (V_sample) and the blank (V_blank).

Calculation of Saponification Value (S):

S = [(V_blank - V_sample) * M_HCl * 56.1] / W_sample

Where:

-

V_blank = Volume of HCl used for the blank (mL)

-

V_sample = Volume of HCl used for the sample (mL)

-

M_HCl = Molarity of the HCl solution

-

56.1 = Molecular weight of KOH ( g/mol )

-

W_sample = Weight of the this compound sample (g)

Part 2: Determination of Acid Value of Stearic Acid (A)

The acid value of the stearic acid used in the synthesis of the surfactant is required. This is typically provided by the raw material supplier or can be determined by standard titration methods.

Part 3: Calculation of HLB Value

Using the determined saponification value (S) and the known acid value of stearic acid (A), calculate the HLB using the formula provided above.

Visualizations

The following diagrams illustrate the concepts and workflows discussed in this guide.

Caption: General workflow for the determination of the HLB value of a surfactant.

Caption: Relationship between the molecular structure of this compound and its HLB value.

References

An In-Depth Technical Guide to the Self-Assembly and Micellar Behavior of Polyglyceryl-6 Stearate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyglyceryl-6 stearate (B1226849) is a non-ionic surfactant of significant interest across the pharmaceutical, cosmetic, and food industries due to its favorable safety profile, biodegradability, and versatile emulsifying properties. This technical guide provides a comprehensive overview of the self-assembly and micellar behavior of Polyglyceryl-6 stearate. While specific quantitative data for this exact molecule remains limited in publicly available literature, this guide synthesizes existing knowledge on closely related polyglyceryl esters (PGEs) to infer its likely behavior. It details the fundamental principles of its self-assembly in aqueous solutions, explores the expected characteristics of the resulting micelles, and outlines the experimental protocols necessary for their comprehensive characterization. This document aims to serve as a foundational resource for researchers and professionals engaged in the development of formulations and delivery systems leveraging the unique properties of this compound.

Introduction to this compound

This compound is an ester formed from the reaction of polyglycerol-6 and stearic acid. Its amphiphilic nature, comprising a hydrophilic polyglycerol-6 head group and a hydrophobic stearic acid tail, drives its self-assembly in aqueous environments to form ordered structures, most notably micelles. These micelles can encapsulate hydrophobic molecules, making them effective vehicles for the delivery of poorly soluble active pharmaceutical ingredients (APIs). Understanding the thermodynamics and kinetics of this self-assembly process, as well as the physicochemical properties of the resulting micelles, is crucial for optimizing formulation design and predicting in vivo performance.

Table 1: Physicochemical Properties of this compound

| Property | Value/Description |

| INCI Name | This compound |

| Chemical Formula | C₃₆H₇₂O₁₄ (representative) |

| Molecular Weight | Approx. 729 g/mol (variable) |

| Appearance | Off-white to yellowish waxy solid |

| HLB Value | Approximately 9-10 |

| Solubility | Dispersible in water, soluble in oils |

The Phenomenon of Self-Assembly and Micellization

The formation of micelles by this compound in an aqueous solution is a spontaneous process driven by the hydrophobic effect. Below a certain concentration, the surfactant molecules exist as monomers. As the concentration increases, these monomers begin to aggregate at the air-water interface, reducing the surface tension of the solution.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration at which micelle formation begins.[1] Above the CMC, additional surfactant molecules predominantly form new micelles, and the surface tension of the solution remains relatively constant. The CMC is a critical parameter for formulation development, as it dictates the minimum concentration of surfactant required to achieve solubilization of a hydrophobic drug.

-

Alkyl Chain Length: Longer alkyl chains (like stearic acid) generally lead to a lower CMC due to increased hydrophobicity.

-

Polyglycerol Head Group Size: A larger, more hydrophilic head group (like polyglycerol-6) tends to increase the CMC.

Based on data for similar non-ionic surfactants, the CMC of this compound is anticipated to be in the micromolar to low millimolar range in aqueous solutions.

dot

Micellar Characteristics of this compound

The micelles formed by this compound are expected to be spherical or spheroidal in shape, with a hydrophobic core composed of the stearic acid tails and a hydrophilic corona formed by the polyglycerol-6 head groups. The characteristics of these micelles are critical for their function as drug delivery vehicles.

Table 2: Expected Micellar Properties of this compound (Inferred)

| Parameter | Expected Range/Value | Significance in Drug Delivery |

| Critical Micelle Concentration (CMC) | Micromolar to low millimolar | Determines the onset of drug solubilization and formulation stability upon dilution. |

| Aggregation Number (Nagg) | 50 - 200 | Influences the size of the hydrophobic core and thus the drug loading capacity. |

| Micelle Diameter | 10 - 30 nm | Affects biodistribution, cellular uptake, and circulation time. |

| Zeta Potential | Near-neutral | Low potential can reduce non-specific interactions with biological components. |

Aggregation Number (Nagg)

The aggregation number is the average number of surfactant monomers that constitute a single micelle. This parameter is directly related to the size of the micelle's hydrophobic core and, consequently, its capacity to solubilize a hydrophobic drug. For non-ionic surfactants with structures similar to this compound, aggregation numbers typically range from 50 to 200.

Micelle Size and Polydispersity

The hydrodynamic diameter of the micelles is a crucial factor in drug delivery, influencing their biodistribution and cellular uptake. For a related compound, polyglyceryl-10 monocaprylate, self-assembled nanoparticles with a diameter of around 100 nm have been reported.[2][3] Given the smaller head group and longer tail of this compound, it is reasonable to expect micelle diameters in the range of 10-30 nm. The polydispersity index (PDI) is a measure of the heterogeneity of micelle sizes in a solution, with lower values indicating a more uniform population.

Experimental Protocols for Characterization

To rigorously characterize the self-assembly and micellar properties of this compound, a combination of experimental techniques is required.

dot

Determination of Critical Micelle Concentration (CMC)

4.1.1. Surface Tensiometry

-

Principle: This method relies on the principle that surfactant monomers reduce the surface tension of a solution until the CMC is reached, after which the surface tension remains constant.

-

Methodology:

-

Prepare a series of aqueous solutions of this compound with increasing concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Plot surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the inflection point of the resulting curve, where the surface tension begins to plateau.

-

4.1.2. Fluorescence Spectroscopy using a Pyrene (B120774) Probe

-

Principle: The fluorescent probe pyrene exhibits a change in its emission spectrum depending on the polarity of its microenvironment. In an aqueous solution, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is sensitive to the polarity. Upon micelle formation, pyrene partitions into the hydrophobic micellar core, leading to a decrease in the I₁/I₃ ratio.

-

Methodology:

-

Prepare a stock solution of pyrene in a suitable organic solvent.

-

Prepare a series of this compound solutions in water, each containing a constant, low concentration of pyrene.

-

Measure the fluorescence emission spectrum of each solution (excitation typically at ~335 nm).

-

Calculate the I₁/I₃ ratio for each concentration.

-

Plot the I₁/I₃ ratio against the logarithm of the surfactant concentration. The CMC is determined from the inflection point of the sigmoidal curve.

-

Determination of Micelle Size and Morphology

4.2.1. Dynamic Light Scattering (DLS)

-

Principle: DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. These fluctuations are used to determine the hydrodynamic diameter and the polydispersity of the micelles.

-

Methodology:

-

Prepare a solution of this compound at a concentration significantly above the CMC.

-

Filter the solution to remove dust and other large particles.

-

Place the sample in the DLS instrument and measure the scattered light intensity fluctuations at a fixed angle (e.g., 90° or 173°).

-

The instrument's software calculates the autocorrelation function and subsequently the particle size distribution, providing the average hydrodynamic diameter and the PDI.

-

4.2.2. Transmission Electron Microscopy (TEM)

-

Principle: TEM provides direct visualization of the micelles, allowing for the determination of their size, shape, and morphology.

-

Methodology:

-

Prepare a dilute solution of this compound micelles.

-

Apply a small drop of the solution onto a TEM grid (e.g., carbon-coated copper grid).

-

Negatively stain the sample with a heavy metal salt solution (e.g., uranyl acetate (B1210297) or phosphotungstic acid) to enhance contrast.

-

Allow the grid to dry completely.

-

Image the grid using a transmission electron microscope.

-

Determination of Aggregation Number (Nagg)

4.3.1. Steady-State Fluorescence Quenching

-

Principle: This method involves the use of a fluorescent probe that partitions into the micelles and a quencher that also resides within the micelles. The quenching of the probe's fluorescence follows Poisson statistics, which can be used to determine the micelle concentration and subsequently the aggregation number.

-

Methodology:

-

Prepare a series of this compound solutions above the CMC, each containing a constant concentration of a fluorescent probe (e.g., pyrene).

-

To each solution, add increasing concentrations of a hydrophobic quencher (e.g., cetylpyridinium (B1207926) chloride).

-

Measure the steady-state fluorescence intensity of the probe at each quencher concentration.

-

Plot the natural logarithm of the ratio of unquenched to quenched fluorescence intensity (ln(I₀/I)) against the quencher concentration.

-

The slope of the initial linear portion of this plot is related to the micelle concentration, from which the aggregation number can be calculated using the known total surfactant concentration.

-

Applications in Drug Development

The self-assembly of this compound into micelles provides a versatile platform for the formulation of poorly water-soluble drugs. The hydrophobic core of the micelles can encapsulate these drugs, increasing their apparent solubility and protecting them from degradation.

dot

Conclusion

This compound is a promising excipient for the formulation of various products, including drug delivery systems. Its self-assembly into micelles is a key property that enables the solubilization and stabilization of hydrophobic compounds. While specific experimental data for this compound is still emerging, the principles and methodologies outlined in this guide provide a solid framework for its characterization and application. Further research to determine the precise CMC, aggregation number, and other micellar properties of this compound will be invaluable for advancing its use in pharmaceutical and other scientific fields.

References

Navigating the Solubility Landscape of Polyglyceryl-6 Stearate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of polyglyceryl-6 stearate (B1226849) in various organic solvents. This information is critical for formulators in the pharmaceutical, cosmetic, and food industries who utilize this versatile nonionic surfactant for emulsification, solubilization, and stabilization of a wide range of active ingredients and excipients. Understanding the solubility behavior of polyglyceryl-6 stearate is paramount for optimizing formulation development, ensuring product stability, and achieving desired performance characteristics.

Core Concepts in this compound Solubility

This compound is an ester formed from the polymerization of glycerin (with an average of six glycerol (B35011) units) and stearic acid. Its amphiphilic nature, possessing both a hydrophilic polyglycerol head and a lipophilic stearic acid tail, governs its solubility in different media. The solubility of polyglyceryl esters, including this compound, is influenced by the polarity of the solvent and the specific structure of the ester.

Generally, this compound exhibits good solubility in oils and fats. Its solubility in organic solvents is dependent on the solvent's nature, with a tendency for better solubility in protic and dipolar aprotic solvents like lower alcohols and dimethyl sulfoxide (B87167) (DMSO).

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in publicly accessible literature. However, based on technical data sheets and scientific articles, a qualitative assessment of its solubility can be compiled. The following table summarizes the expected solubility behavior of this compound in various organic solvents at ambient temperature.

| Organic Solvent | Chemical Class | Expected Solubility |

| Ethanol | Alcohol (Protic) | Soluble |

| Isopropanol | Alcohol (Protic) | Soluble |

| Propylene Glycol | Glycol (Protic) | Soluble |

| Ethyl Acetate | Ester (Aprotic) | Likely Soluble |

| Acetone | Ketone (Aprotic) | Likely Soluble |

| Dichloromethane | Halogenated Hydrocarbon | Likely Soluble |

| Toluene | Aromatic Hydrocarbon | Sparingly Soluble to Insoluble |

| Hexane | Aliphatic Hydrocarbon | Insoluble |

Note: "Likely Soluble" indicates a high probability of dissolution based on the chemical properties of the solvent and general statements about the solubility of polyglyceryl esters. "Sparingly Soluble" suggests that only a small amount will dissolve. Experimental verification is recommended for all applications.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following experimental protocol provides a standardized method for determining the solubility of this compound in an organic solvent of interest. This protocol is adapted from general principles of solubility testing for nonionic surfactants.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (B75204) (e.g., 20 mL glass scintillation vials)

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD) or a gravimetric analysis setup.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 500 mg) into a series of vials. The exact amount should be well above the expected solubility.

-

Using a calibrated pipette or dispenser, add a precise volume of the selected organic solvent (e.g., 10 mL) to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the settled solid.

-

Attach a syringe filter to the syringe and filter the aliquot into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for HPLC analysis). This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the this compound.

-

Once the solvent is completely evaporated, reweigh the vial containing the dried residue.

-

The mass of the dissolved this compound is the difference between the final and initial vial weights.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

HPLC Method:

-

Dilute the filtered solution to a known volume in a volumetric flask.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standards and the sample solution by HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the sample solution from the calibration curve.

-

Calculate the original solubility, accounting for any dilutions.

-

-

-

Data Reporting:

-

Report the solubility as the average of at least three independent measurements, along with the standard deviation.

-

Clearly state the organic solvent used and the temperature at which the determination was performed.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship of Solubility Factors

The solubility of this compound is a function of intermolecular forces between the solute and the solvent. The following diagram illustrates the relationship between the properties of this compound, the solvent, and the resulting solubility.

Caption: Factors influencing the solubility of this compound in organic solvents.

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. For critical applications, it is strongly recommended that researchers and formulators perform their own solubility studies using the outlined experimental protocol to obtain precise data relevant to their specific systems and conditions.

Polyglyceryl-6 Stearate: A Comprehensive Toxicological Profile and Safety Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Polyglyceryl-6 stearate (B1226849) is a versatile emulsifier and skin-conditioning agent derived from the esterification of polyglycerin-6 (B12677) and stearic acid. Its favorable safety profile has led to its widespread use in a variety of cosmetic and personal care products. This technical guide provides a comprehensive overview of the toxicological data and safety assessment of Polyglyceryl-6 stearate, drawing from key industry safety evaluations and standardized testing protocols. The information is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and formulation.

The primary body of evidence for the safety of this compound comes from the comprehensive review of polyglyceryl fatty acid esters conducted by the Cosmetic Ingredient Review (CIR) Expert Panel. The panel concluded that this compound is safe for use in cosmetics when formulated to be non-irritating.[1] This assessment relies on a combination of data from studies on this compound itself, as well as structurally related polyglyceryl esters, through a process known as read-across.

Toxicological Profile

The toxicological evaluation of this compound encompasses a range of endpoints, from acute toxicity to long-term systemic effects. The data consistently indicate a low order of toxicity across all tested parameters.

Acute Toxicity

Acute toxicity studies are designed to assess the potential for adverse effects following a single, high-dose exposure to a substance. For this compound and its related compounds, these studies reveal a very low potential for acute toxicity via oral and dermal routes.

Table 1: Acute Toxicity Data for this compound and Related Compounds

| Test Article | Species | Route | LD50 | Reference |

| Glyceryl/Polyglyceryl-6 Isostearate/Behenate Esters | Rat | Oral | >2.5 g/kg | Read-across data from CIR Safety Assessment of Polyglyceryl Fatty Acid Esters |

| Macadamia Seed Oil Polyglyceryl-6 Esters Behenate | Rat | Oral | >2.5 g/kg | Read-across data from CIR Safety Assessment of Polyglyceryl Fatty Acid Esters |

| 1,2,3-propanetriol, homopolymer, diisooctadecanoate | Rat | Dermal | >5 g/kg | Read-across data from CIR Safety Assessment of Polyglyceryl Fatty Acid Esters |

Irritation and Sensitization

The potential for a substance to cause skin and eye irritation, as well as allergic contact dermatitis (skin sensitization), is a critical component of its safety assessment, particularly for cosmetic ingredients.

Eye Irritation: Similar to skin irritation, the available data on related compounds suggest a low potential for eye irritation, with effects ranging from non-irritating to minor, transient irritation.

Skin Sensitization: Multiple studies on structurally similar polyglyceryl esters, including guinea pig maximization tests and local lymph node assays (LLNA), have consistently shown a lack of skin sensitization potential.

Table 2: Irritation and Sensitization Data for Related Polyglyceryl Esters

| Test Endpoint | Test System | Test Article | Result | Reference |

| Skin Irritation | Rabbit | Polyglyceryl-2 Isostearate | Mildly irritating | Read-across data from CIR Safety Assessment of Polyglyceryl Fatty Acid Esters |

| Skin Irritation | Rabbit | Polyglyceryl-3 Isostearate | Moderately irritating | Read-across data from CIR Safety Assessment of Polyglyceryl Fatty Acid Esters |

| Eye Irritation | In vitro (EpiOcular™) | Polyglyceryl-3 Laurate | Non-irritating | Read-across data from CIR Safety Assessment of Polyglyceryl Fatty Acid Esters |

| Skin Sensitization | Guinea Pig | Glyceryl/Polyglyceryl-6 Isostearate/Behenate Esters | Not a sensitizer | Read-across data from CIR Safety Assessment of Polyglyceryl Fatty Acid Esters |

| Skin Sensitization | LLNA | Polyglyceryl-10 Nonaisostearate | Not a sensitizer | Read-across data from CIR Safety Assessment of Polyglyceryl Fatty Acid Esters |

Genotoxicity

Genotoxicity assays are conducted to determine if a substance can cause damage to the genetic material of cells, which could potentially lead to cancer or birth defects. A battery of in vitro tests is typically employed to assess this endpoint.

Ames Test (Bacterial Reverse Mutation Assay): This is a widely used screening test for mutagenicity. Numerous polyglyceryl fatty acid esters, including those structurally related to this compound, have been tested and found to be non-mutagenic in the Ames test, both with and without metabolic activation.

Table 3: Genotoxicity Data for Related Polyglyceryl Esters

| Test System | Test Article | Result | Reference |

| Ames Test (S. typhimurium, E. coli) | Glyceryl/Polyglyceryl-6 Isostearate/Behenate Esters | Negative | Read-across data from CIR Safety Assessment of Polyglyceryl Fatty Acid Esters |

| Ames Test (S. typhimurium, E. coli) | Macadamia Seed Oil Polyglyceryl-6 Esters Behenate | Negative | Read-across data from CIR Safety Assessment of Polyglyceryl Fatty Acid Esters |

| Ames Test (S. typhimurium, E. coli) | Polyglyceryl-8 Decabehenate/Caprate | Negative | Read-across data from CIR Safety Assessment of Polyglyceryl Fatty Acid Esters |

Repeated Dose and Reproductive Toxicity

Long-term and reproductive toxicity studies are crucial for assessing the safety of ingredients with the potential for chronic exposure.

Repeated Dose Toxicity: A chronic oral toxicity study in mice fed a diet containing 5% of a polyglyceryl ester for 80 weeks showed no adverse effects on body weight, food consumption, hematology, or survival rates. Histopathological examination of major organs revealed no treatment-related abnormalities.

Reproductive and Developmental Toxicity: A multi-generational study in rats fed a diet containing 1.5% of a polyglyceryl ester for three generations did not show any significant effects on fertility or reproductive performance. No consistent abnormalities were observed in the offspring.

Experimental Protocols

The toxicological studies summarized above are conducted according to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the quality and comparability of data generated across different laboratories.

Acute Oral Toxicity (OECD 401/420/423/425)

-

Principle: A single dose of the test substance is administered to fasted animals (typically rats) by oral gavage. The animals are observed for a period of 14 days for signs of toxicity and mortality.

-

Methodology:

-

Animal Selection: Healthy, young adult rodents of a single strain are used.

-

Dose Administration: The test substance is administered in a single dose. The volume administered should not exceed 1 mL/100g of body weight for rodents.

-

Observation: Animals are observed for mortality, body weight changes, and clinical signs of toxicity at regular intervals for at least 14 days.

-

Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.

-

Acute Dermal Irritation/Corrosion (OECD 404)

-

Principle: The test substance is applied to a small area of shaved skin on an animal (typically a rabbit) for a defined period. The site is then observed for signs of erythema (redness) and edema (swelling).

-

Methodology:

-

Animal Preparation: A small area of the animal's back is clipped free of fur.

-

Application: A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to the skin under a gauze patch.

-

Exposure: The patch is left in place for 4 hours.

-

Observation and Scoring: After patch removal, the skin is observed and scored for erythema and edema at 1, 24, 48, and 72 hours. Observations may continue for up to 14 days to assess reversibility.

-

Acute Eye Irritation/Corrosion (OECD 405)

-

Principle: A single dose of the test substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit). The eye is then observed for signs of irritation or corrosion.

-

Methodology:

-

Instillation: A 0.1 mL (liquid) or 0.1 g (solid) dose of the test substance is placed in the lower conjunctival sac.

-

Observation and Scoring: The cornea, iris, and conjunctiva are examined and scored for opacity, inflammation, and redness at 1, 24, 48, and 72 hours after instillation.

-

Skin Sensitization: Human Repeat Insult Patch Test (HRIPT)

-

Principle: The HRIPT is a clinical study designed to assess the potential of a substance to induce allergic contact dermatitis in human volunteers.

-

Methodology:

-

Induction Phase: The test material is applied repeatedly to the same site on the skin (usually the back) of a panel of volunteers for a period of several weeks.

-

Rest Period: A rest period of approximately two weeks follows the induction phase, during which no applications are made.

-

Challenge Phase: The test material is applied to a naive skin site to determine if an allergic response has been induced.

-

Evaluation: The skin is evaluated for signs of an allergic reaction (erythema, edema, papules, vesicles) at specified time points after the challenge patch is removed.

-

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

-

Principle: This in vitro assay uses specific strains of bacteria (Salmonella typhimurium and Escherichia coli) that have mutations in genes required for histidine or tryptophan synthesis, respectively. The test substance is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.

-

Methodology:

-

Strains: At least five strains of bacteria are used to detect different types of mutations.

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

-

Exposure: The bacteria are exposed to various concentrations of the test substance.

-

Plating: The treated bacteria are plated on a minimal agar (B569324) medium.

-

Incubation and Scoring: The plates are incubated for 48-72 hours, and the number of revertant colonies is counted. A significant, dose-related increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

-

Mandatory Visualizations

Caption: Workflow for the safety assessment of a cosmetic ingredient.

References

Navigating the Regulatory Landscape of Polyglyceryl-6 Stearate for Pharmaceutical Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyglyceryl-6 stearate (B1226849), a versatile non-ionic surfactant, has carved a niche in the cosmetic and food industries due to its excellent emulsifying properties and favorable safety profile. While its potential as a pharmaceutical excipient is increasingly recognized, particularly in novel drug delivery systems, its formal regulatory status for pharmaceutical use is not as clearly defined as it is for other applications. This technical guide provides an in-depth analysis of the current regulatory standing of Polyglyceryl-6 stearate, drawing upon available data from major regulatory bodies, and outlines the considerations for its inclusion in pharmaceutical formulations. The absence of a dedicated monograph in major pharmacopoeias and its likely classification as a "novel excipient" in many pharmaceutical contexts necessitates a thorough understanding of the regulatory pathways for new excipients.

Current Regulatory Status

This compound is a member of the broader family of polyglycerol esters of fatty acids. Its regulatory status is primarily established through its use in cosmetics and food, which provides a foundation for its safety assessment in pharmaceutical applications, particularly for oral and topical routes.

United States Food and Drug Administration (FDA)

This compound is not explicitly listed in the FDA's Inactive Ingredient Database (IID) for approved drug products. However, the broader category of "Polyglycerol esters of fatty acids" is regulated for food use under 21 CFR 172.854 .[1][2][3] This regulation permits their use as emulsifiers in food, indicating a degree of safety for oral ingestion.

For pharmaceutical use, any new application of this compound in a drug product, especially for a new route of administration or at a higher concentration than previously approved for a similar product, would likely be considered a novel excipient .[4][5][6][7][8] The FDA has a pilot program for the review of novel excipients, but the pathway for approval requires the submission of extensive data on the excipient's safety, quality, and manufacturing, much like a new drug substance.[4][5][6][7][8]

European Medicines Agency (EMA)

Similar to the FDA, the EMA does not have a specific, publicly available list of all approved excipients. The focus is on the safety of the excipient in the context of a specific medicinal product. This compound is not listed in the Annex of the European Commission guideline on 'Excipients in the labelling and package leaflet of medicinal products for human use', which details excipients with known actions or effects that require specific warnings.[9][10]

As in the US, if this compound is used for the first time in a medicinal product or by a new route of administration, it would be considered a novel excipient.[6][11] The marketing authorisation application for the drug product would need to include a comprehensive set of data on the excipient's quality, safety, and control.[11][12]

Pharmacopoeial Status

As of the latest available information, there is no dedicated monograph for this compound in the major pharmacopoeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or Japanese Pharmacopoeia (JP). The absence of a pharmacopoeial monograph means that there are no standardized, official public standards for its quality and purity for pharmaceutical use. Therefore, any manufacturer intending to use it as a pharmaceutical excipient would need to establish their own comprehensive specifications and justify them to the regulatory authorities.

Data on Physicochemical Properties and Identification

For researchers and developers, key identification and property data are crucial for formulation and regulatory submissions.

| Property | Value | Source |

| CAS Number | 95461-65-7 | [13] |

| UNII Number | ETY9Q81E2T | [14] |

| Description | Ester of hexaglycerol (B12301427) and stearic acid | [13] |

| Chemical Class | Polymer | [14] |

| Function | Emulsifier, Skin-Conditioning Agent | [13][15] |

Use in Pharmaceutical Formulations: Evidence from Patents

While not prevalent in publicly accessible databases of approved drug excipients, patent literature indicates the use of this compound and related polyglyceryl esters in pharmaceutical formulations, particularly for topical applications. These patents often highlight their role as emulsifiers in creating stable creams and lotions for drug delivery.

A review of patent databases reveals mentions of polyglyceryl esters, including diisostearates and others, in topical pharmaceutical compositions.[16] This suggests that regulatory bodies have accepted these excipients in specific, approved topical drug products on a case-by-case basis.

The "Novel Excipient" Pathway: A Logical Framework

Given the current regulatory landscape, introducing this compound into a new pharmaceutical product, especially for non-topical routes, would likely follow the pathway for novel excipients. The following diagram illustrates the logical workflow for the qualification of a novel excipient.

References

- 1. eCFR :: 21 CFR 172.854 -- Polyglycerol esters of fatty acids. [ecfr.gov]

- 2. govinfo.gov [govinfo.gov]

- 3. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 4. The FDA's Evaluation of a New Regulatory Pathway - A Discussion on the Approval of Novel Excipients - Lubrizol [lubrizol.com]

- 5. premier-research.com [premier-research.com]

- 6. Best Practices in Dealing with Novel Excipients - Biopharma Excellence [biopharma-excellence.com]

- 7. usp.org [usp.org]

- 8. FDA official breaks down novel excipient pilot program | RAPS [raps.org]

- 9. Annex to the European Commission guideline on 'Excipients in the labelling and package leaflet of medicinal products for human use' | European Medicines Agency (EMA) [ema.europa.eu]

- 10. EMA: Update of the Annex to the Excipients Guideline - ECA Academy [gmp-compliance.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. This compound (Explained + Products) [incidecoder.com]

- 14. GSRS [precision.fda.gov]

- 15. cosmileeurope.eu [cosmileeurope.eu]

- 16. US10426743B2 - Topical pharmaceutical compositions - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Polyglyceryl-6 Stearate in Novel Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction